![molecular formula C15H13NO4S B2820318 [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate CAS No. 566175-94-8](/img/structure/B2820318.png)
[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate is a chemical compound that has been widely used in scientific research. This compound is known for its various biochemical and physiological effects, which have made it a popular choice for laboratory experiments.
Mecanismo De Acción
The mechanism of action of [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in cellular processes. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have antioxidant and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate in lab experiments is its versatility. It can be used in a variety of assays and experiments due to its various biochemical and physiological effects. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate in lab experiments. One limitation is its potential toxicity, which can be harmful to cells and organisms. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the use of [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate in scientific research. One direction is the development of new drugs based on its anti-inflammatory, anti-tumor, and anti-cancer properties. Another direction is the exploration of its potential as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate involves the reaction between 2-(2-aminoethyl)-1,3-benzoxazole and 4-formylbenzoic acid in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and purification.
Aplicaciones Científicas De Investigación
[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate has been used in various scientific research studies. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, which make it a potential candidate for the development of new drugs. Additionally, it has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Propiedades
IUPAC Name |
[2-oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-9-11-3-5-12(6-4-11)15(19)20-10-14(18)16-8-13-2-1-7-21-13/h1-7,9H,8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOQSVOONYFTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2820235.png)
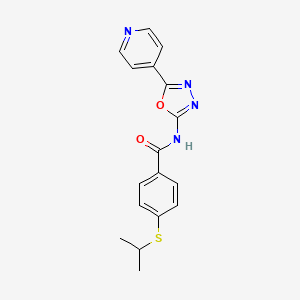

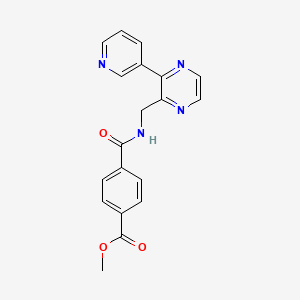
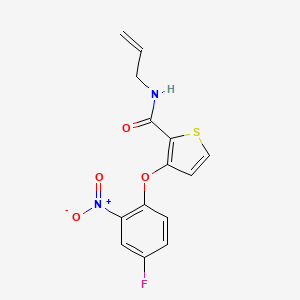
![3-{4-[3-(3-Ethyl-1,2-oxazol-5-yl)propoxy]-3,5-dimethylphenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2820244.png)
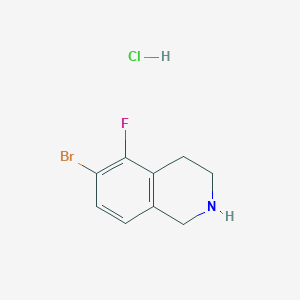
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2820246.png)
![2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2820250.png)
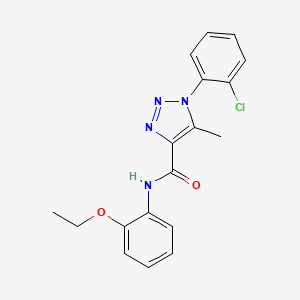
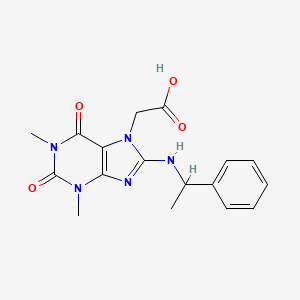
![2-(2-Chlorophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2820253.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2820258.png)